(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that features a combination of various functional groups, including a thiadiazole ring, a piperidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Attachment of the Piperidine Ring: The thiadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.
Formation of the Isoxazole Ring: The final step involves the formation of the isoxazole ring, which can be synthesized through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the thiadiazole or isoxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry
In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- (4-(5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific arrangement of the functional groups make (4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone unique. This uniqueness can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-11-15(22-26-12)19(24)23-9-7-13(8-10-23)17-20-21-18(27-17)14-5-3-4-6-16(14)25-2/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDZHWHBIYPNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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